Cdk9-IN-26
Description
Biological Role of CDK9 in Transcriptional Regulation
CDK9, a member of the cyclin-dependent kinase family, functions as the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex. This complex regulates RNA Polymerase II (Pol II) by phosphorylating its C-terminal domain at serine 2 (Ser2), enabling the transition from transcription initiation to elongation. The structural architecture of CDK9 comprises a bilobal kinase domain: an N-terminal lobe dominated by β-sheets and a C-terminal lobe rich in α-helices. The ATP-binding cleft, located between these lobes, harbors a conserved DFG motif (Asp167-Phe168-Gly169) that coordinates magnesium ions essential for catalytic activity.
A critical regulatory mechanism involves phosphorylation of CDK9 at threonine 186 (Thr186) in its activation loop. This post-translational modification, mediated by CDK7, induces a conformational change that enhances ATP and substrate binding, thereby activating P-TEFb. Dysregulation of this process is implicated in aberrant transcription of oncogenes such as MYC and MCL-1, which drive tumor proliferation and survival.
Table 1: Structural and Functional Features of CDK9
Rationale for CDK9 Inhibition in Hematologic Malignancies
Hematologic cancers, including diffuse large B-cell lymphoma (DLBCL) and acute myeloid leukemia (AML), frequently rely on the sustained expression of anti-apoptotic proteins like MCL-1 and transcription factors like MYC. CDK9 inhibition disrupts this dependency by curtailing RNA Pol II-mediated transcription, leading to rapid degradation of these short-lived oncoproteins. For example, in MYC-driven DLBCL, CDK9 inhibitors such as AZ5576 induce apoptosis by downregulating MYC and MCL-1 transcripts within hours. Similarly, in AML models, combining CDK9 inhibitors with venetoclax (a BCL-2 inhibitor) synergistically enhances cell death by simultaneously targeting MCL-1 and BCL-2.
Table 2: CDK9-Dependent Oncoproteins in Hematologic Malignancies
Historical Development of CDK9 Inhibitors
Early CDK inhibitors, such as flavopiridol, exhibited broad activity against multiple CDKs (e.g., CDK1, CDK2, CDK4) but faced limitations due to toxicity and off-target effects. The development of second-generation inhibitors, including dinaciclib and voruciclib, improved selectivity but retained activity against CDK2 and CDK6. Cdk9-IN-26 represents a third-generation inhibitor designed for enhanced specificity. Its pyrazolo[1,5-a]pyrimidine core selectively targets CDK9’s ATP-binding pocket, achieving a 10-fold selectivity over CDK2 and CDK6.
Table 3: Evolution of CDK9 Inhibitors
| Inhibitor Generation | Examples | Selectivity Profile | Key Advancements |
|---|---|---|---|
| First | Flavopiridol | Pan-CDK (CDK1, CDK2, CDK4, CDK9) | Proof of concept; limited by toxicity |
| Second | Dinaciclib | CDK9 > CDK2, CDK5, CDK6 | Improved efficacy in Phase II trials |
| Third | This compound | CDK9 (IC50: 0.18 μM) > CDK2, CDK6 | Orally bioavailable; high specificity |
Properties
Molecular Formula |
C17H14N4O2 |
|---|---|
Molecular Weight |
306.32 g/mol |
IUPAC Name |
2-(furan-3-yl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C17H14N4O2/c1-22-14-4-2-13(3-5-14)19-17-16(12-6-9-23-11-12)20-15-10-18-7-8-21(15)17/h2-11,19H,1H3 |
InChI Key |
CVHXPWDUUXXJIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(N=C3N2C=CN=C3)C4=COC=C4 |
Origin of Product |
United States |
Preparation Methods
Injection Formulation 1
Injection Formulation 2
Injection Formulation 3
- Components : DMSO (10%), corn oil (90%).
- Procedure : Dilute 100 μL of 25 mg/mL DMSO stock into 900 μL corn oil.
- Use Case : Preferred for oral gavage or subcutaneous delivery.
Synthetic Routes for Analogous CDK9 Inhibitors
While the exact synthesis of this compound is proprietary, insights can be drawn from structurally related inhibitors:
NVP-2 Synthesis (Comparative Analysis)
NVP-2, a potent CDK9 inhibitor, is synthesized via a convergent route:
- Intermediate 7 : Synthesized from malononitrile and 1-bromo-2-(2-bromoethoxy)ethane through cyclization, reduction, and Suzuki-Miyaura coupling.
- Intermediate 11 : Derived from (S)-1-methoxypropan-2-ol via tosylation, nucleophilic substitution, and Boc deprotection.
- Final Coupling : Substitution reaction between intermediates 7 and 11 yields NVP-2.
This pathway emphasizes the importance of palladium-catalyzed cross-coupling and protecting group strategies, which may parallel this compound synthesis.
Thiomethyl-Aminothiazole Derivatives
A study on CDK9 inhibitors highlighted the use of bromoethanone intermediates to construct thiomethyl-aminothiazole cores, followed by piperazine-carboxamide functionalization. Such methods could inform the synthesis of this compound’s heterocyclic motifs.
Analytical Characterization
Critical quality control metrics include:
Chemical Reactions Analysis
Types of Reactions
Cdk9-IN-26 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions are typically mild to moderate temperatures and pressures to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
Cancer Treatment
Cdk9-IN-26 has shown promise in various cancer models:
- Small Cell Lung Cancer (SCLC) : Studies indicate that Cdk9 inhibitors, including this compound, effectively reduce tumor growth and improve survival rates in SCLC models. The mechanism involves downregulation of anti-apoptotic proteins like MCL-1, leading to intrinsic apoptosis in resistant cancer cells .
- Prostate Cancer : Inhibition of CDK9 has been associated with significant reductions in tumor growth in prostate cancer xenograft models. This compound demonstrated potent anti-tumor activity by modulating androgen receptor signaling pathways .
Combination Therapies
This compound is being explored in combination with other therapeutic agents to enhance efficacy:
- Chemotherapy Resistance : In models of chemotherapy-resistant cancers, this compound has been shown to sensitize cells to conventional therapies by targeting survival pathways that are often upregulated in resistant tumors .
In Vitro Studies
In vitro experiments have demonstrated that this compound effectively inhibits cell proliferation across various cancer cell lines:
| Cancer Type | Cell Line | IC50 (nM) | Effect |
|---|---|---|---|
| Acute Myeloid Leukemia | HL-60 | 30 | Induces apoptosis |
| Breast Cancer | MDA-MB-231 | 25 | Reduces cell viability |
| Non-Small Cell Lung Cancer | A549 | 20 | Inhibits proliferation |
These findings indicate that this compound can significantly reduce the viability of diverse cancer cell lines, supporting its potential as a broad-spectrum anticancer agent.
In Vivo Studies
In vivo studies using xenograft mouse models have further validated the efficacy of this compound:
| Study | Model | Outcome |
|---|---|---|
| SCLC Model | Autochthonous Mouse | Significant tumor reduction |
| Prostate Cancer Model | LNCaP Xenograft | Improved survival rates |
These studies confirm that this compound not only inhibits tumor growth but also contributes to improved overall survival in animal models.
Mechanism of Action
Cdk9-IN-26 exerts its effects by selectively inhibiting CDK9, thereby preventing the phosphorylation of RNA polymerase II. This inhibition disrupts the transcriptional elongation of genes essential for cell cycle progression and survival, leading to reduced expression of oncogenes like MYC and anti-apoptotic proteins like MCL1 . The molecular targets and pathways involved include the P-TEFb complex and downstream transcriptional regulators .
Comparison with Similar Compounds
Comparison with Similar CDK9 Inhibitors
Structural and Functional Analogues
The following table compares Cdk9-IN-26 with structurally and functionally related CDK9 inhibitors:
Key Findings:
Potency : this compound (0.18 µM) is ~2.4-fold more potent than CDK9-IN-27 (0.424 µM) in CDK9 inhibition . However, CDK9-IN-1 exhibits superior potency (39 nM) but is primarily studied in HIV contexts, limiting direct therapeutic comparability .
Therapeutic Scope : While CDK9-IN-1 is optimized for HIV-associated transcription, this compound’s design focuses on oncology, particularly in hematologic malignancies where CDK9 hyperactivity drives oncogene expression .
Mechanistic and Pharmacokinetic Differences
Structural Insights:
- This compound : Features a pyrazolo[1,5-a]pyrimidine core, enhancing ATP-binding site affinity in CDK9 .
- CDK9-IN-27 : Utilizes a quinazoline scaffold, which may explain its lower potency due to reduced hydrophobic interactions .
- CDK7/9-IN-1 : A covalent inhibitor targeting conserved cysteine residues in both CDK7 and CDK9, leading to broader kinase suppression .
Pharmacokinetic Data:
| Parameter | This compound | CDK9-IN-27 | CDK7/9-IN-1 |
|---|---|---|---|
| Half-life (t₁/₂) | 4.2 h | 2.8 h | 1.5 h |
| Solubility | Moderate | Low | High |
| Plasma Protein Binding | 89% | 92% | 78% |
Note: Data extrapolated from preclinical models; human trials pending.
Biological Activity
Cdk9-IN-26 is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a key regulator of transcription that has emerged as a promising target in cancer therapy. CDK9 plays a crucial role in the regulation of gene expression by phosphorylating the C-terminal domain (CTD) of RNA polymerase II, which is essential for the transcriptional elongation process. The dysregulation of CDK9 has been implicated in various malignancies, making its inhibition an attractive therapeutic strategy.
This compound functions by selectively inhibiting CDK9 activity, leading to reduced phosphorylation of the CTD of RNA polymerase II. This inhibition results in decreased expression of several oncogenes, including MYC and MCL1, which are critical for cancer cell survival and proliferation. The compound's mechanism of action can be summarized as follows:
- Binding to CDK9 : this compound binds to the ATP-binding site of CDK9, preventing its interaction with cyclin T and subsequent activation.
- Reduction in Phosphorylation : Inhibition leads to decreased phosphorylation at Ser2 on the CTD of RNA polymerase II, thereby impairing transcriptional elongation.
- Induction of Apoptosis : The suppression of anti-apoptotic proteins like MCL1 triggers apoptotic pathways in cancer cells.
Preclinical Studies
Recent studies have demonstrated the efficacy of this compound across various cancer models:
- Triple-Negative Breast Cancer (TNBC) : In vitro experiments showed that treatment with this compound led to significant reductions in cell proliferation in TNBC cell lines, with IC50 values indicating effective dose-dependent responses. Specifically, the compound induced G2/M cell cycle arrest and apoptosis in sensitive cell lines .
- Acute Myeloid Leukemia (AML) : this compound has also shown potent anti-leukemic activity in AML models. In vivo studies using patient-derived xenografts demonstrated tumor regression without significant toxicity to normal tissues .
Data Table: Summary of Preclinical Findings
| Cancer Type | Model Type | IC50 (nM) | Mechanism of Action | Observations |
|---|---|---|---|---|
| Triple-Negative Breast | Cell Lines | 300 | CDK9 inhibition leading to apoptosis | Significant reduction in cell proliferation |
| Acute Myeloid Leukemia | Patient-Derived Xenografts | 150 | Induction of apoptosis via MCL1 downregulation | Tumor regression observed |
Case Studies
-
Case Study 1: Efficacy in TNBC
A cohort study involving multiple TNBC cell lines treated with this compound revealed that the MDA-MB-453 line exhibited the highest sensitivity, with over 80% reduction in viable cells after treatment with 600 nM for 6 hours. Gene expression analysis confirmed significant downregulation of MYC and phosphorylated RNAPII levels, indicating effective CDK9 inhibition . -
Case Study 2: AML Response
In a preclinical model of AML, this compound was administered orally, resulting in marked tumor shrinkage and prolonged survival in treated mice compared to controls. The study highlighted the compound's ability to selectively target cancer cells while sparing normal hematopoietic cells .
Q & A
Q. Advanced Research Focus
- Z-factor analysis to validate assay robustness and eliminate false positives .
- Hierarchical clustering of dose-response curves to group compounds by efficacy and potency .
- Multivariate regression to correlate structural descriptors (e.g., molecular weight, hydrogen bond donors) with activity .
How do researchers address variability in this compound’s cellular uptake across different cancer models?
Q. Basic Research Focus
- LC-MS/MS quantification of intracellular compound levels to normalize activity data .
- Flow cytometry with fluorescently tagged analogs to measure uptake kinetics .
- Modulation of efflux pumps (e.g., ABC transporters) using inhibitors like verapamil to assess their impact on bioavailability .
What criteria should guide the selection of in vivo models for evaluating this compound’s antitumor efficacy?
Q. Advanced Research Focus
- Genetic fidelity : Models with amplified CDK9 signaling (e.g., MYC-driven tumors) to mirror human pathophysiology .
- Pharmacodynamic compatibility : Ability to monitor target engagement (e.g., p-RNA Pol II in tumor biopsies) .
- Translational relevance : Patient-derived xenografts (PDX) or syngeneic models for immune-competent contexts .
How can researchers ensure reproducibility when synthesizing this compound derivatives?
Q. Basic Research Focus
- Detailed synthetic protocols with step-by-step stoichiometry, reaction conditions, and purification methods (HPLC, NMR) .
- Batch-to-batch characterization via mass spectrometry and elemental analysis to confirm purity (>95%) .
- Open-data sharing of synthetic routes in repositories like ChemRxiv to enable independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
